molecular formula C8H9N3O B8791947 2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B8791947
M. Wt: 163.18 g/mol
InChI Key: COYBPCUIEZYZBA-UHFFFAOYSA-N
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Patent
US08927557B2

Procedure details

2,6-Dimethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one from example A6 (87.00 g; 0.53 mol) is suspended in dry acetonitrile (870 mL). After addition of POCl3 (122 mL; 1.33 mol) the stirred reaction mixture is heated to gentle reflux for 18 hours.
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
reactant
Reaction Step Two
Quantity
870 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=O)[C:5]2[NH:10][C:9]([CH3:11])=[CH:8][C:6]=2[N:7]=1.O=P(Cl)(Cl)[Cl:15]>C(#N)C>[Cl:15][C:4]1[C:5]2[NH:10][C:9]([CH3:11])=[CH:8][C:6]=2[N:7]=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC=1NC(C2=C(N1)C=C(N2)C)=O
Step Two
Name
Quantity
122 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
870 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=C(N1)C)C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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